molecular formula C9H8INO B3288158 3-iodo-5-methoxy-1H-indole CAS No. 85092-86-0

3-iodo-5-methoxy-1H-indole

Cat. No.: B3288158
CAS No.: 85092-86-0
M. Wt: 273.07 g/mol
InChI Key: PKUXXVNWIXWXOE-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications. The addition of iodine and methoxy groups to the indole structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5-methoxy-1H-indole typically involves the iodination of 5-methoxyindole. One common method is the electrophilic substitution reaction where 5-methoxyindole is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methoxy-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The indole ring can be reduced to form dihydroindole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of 3-substituted-5-methoxyindole derivatives.

    Oxidation Reactions: Formation of 5-methoxyindole-3-carboxaldehyde or 5-methoxyindole-3-carboxylic acid.

    Reduction Reactions: Formation of 3-iodo-5-methoxy-2,3-dihydro-1H-indole.

Scientific Research Applications

3-Iodo-5-methoxy-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    5-Methoxyindole: Lacks the iodine substituent, resulting in different chemical reactivity and biological properties.

    3-Iodoindole: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    5-Iodoindole: Similar structure but different substitution pattern, leading to distinct chemical and biological behavior.

Uniqueness: 3-Iodo-5-methoxy-1H-indole is unique due to the presence of both iodine and methoxy groups, which confer specific chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-iodo-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUXXVNWIXWXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311383
Record name 3-Iodo-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85092-86-0
Record name 3-Iodo-5-methoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85092-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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